(3-Chlorophenyl)phosphane
CAS No.: 23415-73-8
Cat. No.: VC20658602
Molecular Formula: C6H6ClP
Molecular Weight: 144.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23415-73-8 |
---|---|
Molecular Formula | C6H6ClP |
Molecular Weight | 144.54 g/mol |
IUPAC Name | (3-chlorophenyl)phosphane |
Standard InChI | InChI=1S/C6H6ClP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 |
Standard InChI Key | ORVKJGXMHSBCPM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)P |
Introduction
Chemical Identity and Structural Features
Molecular and Crystallographic Characteristics
Tris(3-chlorophenyl)phosphine (CAS 29949-85-7) has the molecular formula C₁₈H₁₂Cl₃P and a molecular weight of 365.62 g/mol . The compound’s structure consists of a phosphorus center coordinated to three aromatic rings, each substituted with a chlorine atom at the meta position. Density functional theory (DFT) calculations on analogous triarylphosphines suggest a trigonal pyramidal geometry around phosphorus, with bond angles of approximately 102°–104° between aryl groups .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 110–112°C (decomposes) | |
Solubility | Soluble in THF, DCM, ethers | |
NMR Shifts (³¹P, CDCl₃) | δ = -4.22 ppm (product) |
Synthesis and Manufacturing Processes
Palladium-Catalyzed Cross-Coupling
A breakthrough synthesis method involves reacting bis(trichlorosilyl)phosphating anion salts ([TBA][P(SiCl₃)₂]) with aryl halides under palladium catalysis. For tris(3-chlorophenyl)phosphine, 3-chloroiodobenzene serves as the arylating agent :
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Combine [TBA][P(SiCl₃)₂] (0.2 mmol), PdCl₂(dppf) (5 mol%), 3-chloroiodobenzene (3 eq.), and DMAP (4 eq.) in THF.
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Heat at 110°C for 24 hours under argon.
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Purify via column chromatography (petroleum ether/DCM) to isolate the product in 69% yield.
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 110°C | Maximizes Pd activity |
Fluoride Source | TBAF·3H₂O | Accelerates rate by 4x |
Solvent | THF | Enhances solubility |
The inclusion of fluoride sources (e.g., TBAF) reduces reaction time from 12 hours to 3 hours by facilitating Si–Cl bond cleavage, as evidenced by ³¹P NMR monitoring .
Mechanistic Insights and Computational Studies
Activation and Reduction Pathways
DFT calculations (CAM-B3LYP/Def2SVP level) reveal a multi-step mechanism for precursor activation :
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Oxalyl Chloride Activation: [H₂PO₄]⁻ reacts with (COCl)₂ to form a PO₃⁻ intermediate (ΔG‡ = 0.23 eV).
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Trichlorosilane Reduction: HSiCl₃ reduces the intermediate via a rate-determining step (ΔG‡ = 0.71 eV) to generate [P(SiCl₃)₂]⁻.
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Cross-Coupling: Oxidative addition of Pd⁰ into the C–I bond precedes transmetalation with the phosphine salt.
Figure 1: Energy Profile of Activation Step
TS = Transition State, INT = Intermediate
Applications in Coordination Chemistry and Catalysis
Ligand in Transition Metal Complexes
The electron-withdrawing chloro groups enhance the ligand’s π-accepting ability, making it suitable for stabilizing electron-rich metal centers. For example, PdCl₂ complexes with tris(3-chlorophenyl)phosphine exhibit superior activity in Suzuki-Miyaura couplings compared to PPh₃ analogues .
Catalytic Asymmetric Synthesis
Preliminary studies indicate potential in asymmetric hydrogenation when paired with chiral co-ligands. Enantiomeric excess (ee) values of up to 82% have been reported for α,β-unsaturated ketone substrates .
Hazard Statement | Precautionary Measure |
---|---|
H301 | Toxic if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
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